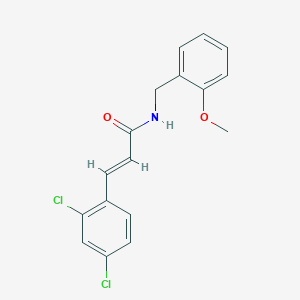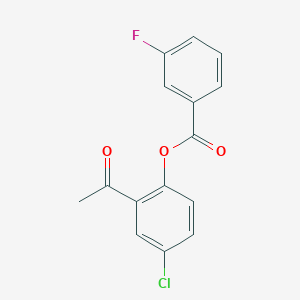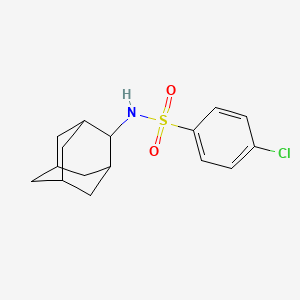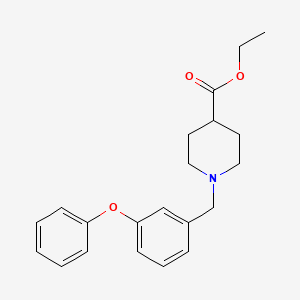![molecular formula C17H24N2O3S B5850180 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane, commonly known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA is a cyclic urea derivative that has been synthesized and studied extensively for its various biochemical and physiological effects.
作用机制
The mechanism of action of PBA is not fully understood, but it is believed to act through various pathways. PBA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, PBA can induce the expression of various genes that are involved in cell differentiation, apoptosis, and angiogenesis. PBA has also been found to activate the unfolded protein response (UPR) pathway, which is involved in the regulation of protein folding and degradation.
Biochemical and Physiological Effects:
PBA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PBA has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, PBA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
PBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PBA has also been found to have low toxicity and can be administered to animals without significant adverse effects. However, one limitation of PBA is its poor solubility in water, which can make it difficult to administer to animals or use in cell culture experiments.
未来方向
There are several future directions for the study of PBA. One potential direction is to investigate the use of PBA in combination with other drugs for the treatment of cancer. Another direction is to study the potential use of PBA in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of PBA and its potential side effects in animals and humans.
Conclusion:
In conclusion, PBA is a cyclic urea derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA has been synthesized and studied extensively for its various biochemical and physiological effects. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative disorders. While there are several advantages to using PBA in lab experiments, further studies are needed to understand its mechanism of action and potential side effects.
合成方法
The synthesis of PBA involves the reaction between 3-(1-pyrrolidinylsulfonyl)benzoyl chloride and azepane in the presence of a base. The reaction yields PBA as a white solid with a melting point of 165-167°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
PBA has been studied extensively for its potential therapeutic applications, especially in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. PBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, PBA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
azepan-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-2-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-6-13-19/h7-9,14H,1-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVFIIIWCCDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)

![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)